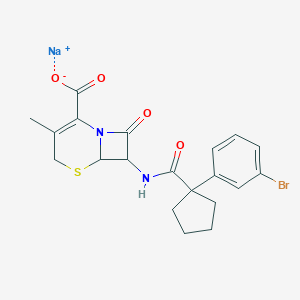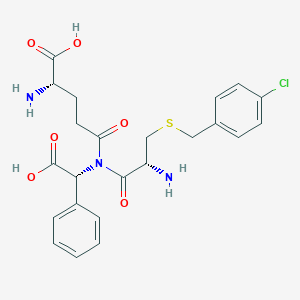
gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine, also known as GCCP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. GCCP is a small molecule that has a molecular weight of 681.83 g/mol and a chemical formula of C30H36ClN5O7S.
作用机制
The mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is not fully understood. However, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to decreased inflammation and tissue damage. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Biochemical and Physiological Effects
gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has also been shown to increase cell proliferation and migration. In addition, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been shown to have anti-cancer properties, including the ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its properties are well understood. However, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine also has some limitations. It can be difficult to work with due to its hydrophobic nature, which can lead to solubility issues. In addition, the mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. One area of research is the development of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine-based therapies for various diseases. Another area of research is the investigation of the mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. This could lead to the development of more effective therapies based on gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. Additionally, the use of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine as a biomarker for various diseases could be explored further. Finally, the development of new synthesis methods for gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine could lead to improved yields and purity.
合成方法
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is synthesized through a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The synthesis of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine involves the use of a chlorobenzyl protecting group, which is removed during the final deprotection step. The final product is purified using high-performance liquid chromatography (HPLC).
科学研究应用
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In addition, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been studied for its potential use as a biomarker for various diseases.
属性
CAS 编号 |
152684-55-4 |
|---|---|
分子式 |
C23H26ClN3O6S |
分子量 |
508 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26ClN3O6S/c24-16-8-6-14(7-9-16)12-34-13-18(26)21(29)27(19(28)11-10-17(25)22(30)31)20(23(32)33)15-4-2-1-3-5-15/h1-9,17-18,20H,10-13,25-26H2,(H,30,31)(H,32,33)/t17-,18-,20+/m0/s1 |
InChI 键 |
YUENTQVIQRRGQD-CMKODMSKSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CSCC2=CC=C(C=C2)Cl)N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
其他 CAS 编号 |
152684-55-4 |
同义词 |
gamma-Gln-S-(pClBz)Cys-PhGly gamma-glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine GGCBCP TER-117 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
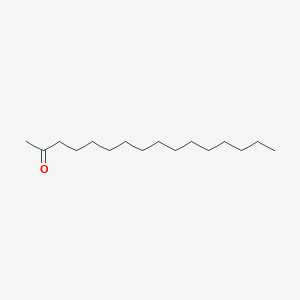
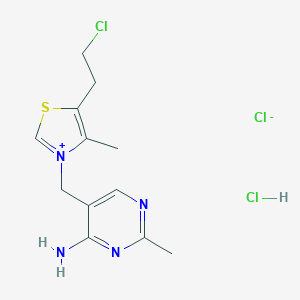
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

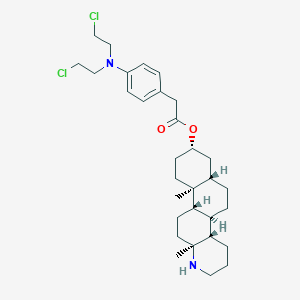

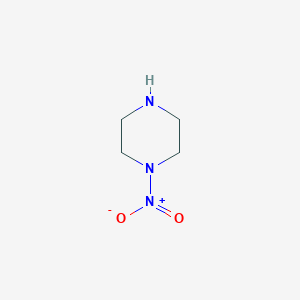
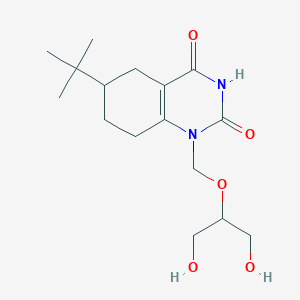

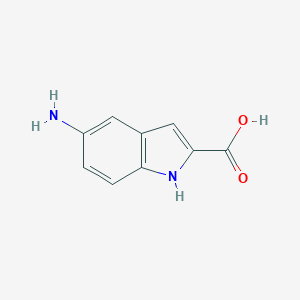
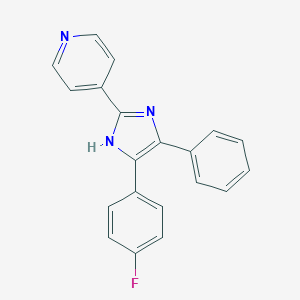
![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)
